4-[4-(Benzyloxy)phenyl]-1,3-thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c17-16-18-15(11-20-16)13-6-8-14(9-7-13)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHRKMVWGOESGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267489 | |
| Record name | 4-[4-(Phenylmethoxy)phenyl]-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105512-83-2 | |
| Record name | 4-[4-(Phenylmethoxy)phenyl]-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105512-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Phenylmethoxy)phenyl]-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 4 4 Benzyloxy Phenyl 1,3 Thiazol 2 Amine and Its Derivatives
Classical and Conventional Synthetic Approaches to the 1,3-Thiazol-2-amine Core
The most fundamental and widely utilized method for constructing the 1,3-thiazol-2-amine core is the Hantzsch thiazole (B1198619) synthesis. derpharmachemica.comnih.gov This classical approach involves the condensation reaction between an α-haloketone and a thiourea (B124793). nih.gov For the synthesis of 4-[4-(Benzyloxy)phenyl]-1,3-thiazol-2-amine, the specific reactants would be 2-bromo-1-(4-(benzyloxy)phenyl)ethan-1-one and thiourea.
The general reaction pathway is a two-step process:
Nucleophilic Attack : The sulfur atom of the thiourea, acting as a nucleophile, attacks the α-carbon of the haloketone, displacing the halide ion.
Cyclization and Dehydration : The intermediate then undergoes an intramolecular cyclization, followed by dehydration, to form the aromatic thiazole ring. mdpi.com
This method is highly versatile, allowing for the synthesis of a wide array of substituted 2-aminothiazoles by varying the starting α-haloketone and thiourea. derpharmachemica.com Conventional protocols often require refluxing the reactants in a suitable solvent, such as ethanol, for several hours. rjpbcs.com While effective, these traditional methods can suffer from drawbacks like long reaction times and mediocre yields. nih.gov
Development of Novel and Optimized Synthetic Routes for this compound
To overcome the limitations of classical methods, significant research has focused on developing more efficient and optimized synthetic routes. These modern approaches offer improvements in yield, reaction time, and environmental impact.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis and functionalization of heterocyclic compounds, including thiazoles. While direct synthesis of the this compound core via this method is less common, these strategies are invaluable for creating complex derivatives. For instance, the Buchwald-Hartwig amination allows for the N-arylation of the 2-amino group on the thiazole ring. researchgate.net This involves coupling the aminothiazole with an aryl halide in the presence of a palladium catalyst and a suitable base.
Furthermore, palladium catalysis can be employed for C-H functionalization, enabling the direct formation of C-S bonds to construct the thiazole ring fused to another aromatic system, as seen in benzothiazole (B30560) synthesis. acs.org Such strategies could be adapted to forge the C-C bond between the phenyl ring and the thiazole core, providing an alternative to the Hantzsch synthesis for constructing the 4-aryl-thiazole scaffold. These methods offer high selectivity and tolerance for a variety of functional groups. acs.org
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a significant optimization for the classical Hantzsch reaction. rjpbcs.comnih.gov By using microwave irradiation as an energy source, the synthesis of 2-aminothiazole (B372263) derivatives can be achieved with dramatically reduced reaction times and often in higher yields compared to conventional heating. nih.govijcps.org The process typically involves the solvent-free reaction of an α-haloketone and thiourea, sometimes in the presence of a solid support or catalyst. rjpbcs.com
The key advantages of microwave assistance include rapid and uniform heating, which accelerates the reaction rate and can minimize the formation of side products. nih.gov Several studies have successfully applied this technique to synthesize libraries of thiazole derivatives, demonstrating its efficiency and broad applicability. ias.ac.innih.gov
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | 8 hours | 5-8 minutes |
| Solvent | Methanol (reflux) | Ethanol |
| Yield | Lower | Higher (e.g., 72-92%) |
| Purification | Often requires rigorous purification | Simpler workup |
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer a highly efficient and atom-economical approach to complex molecules. nih.gov Several one-pot, three-component procedures have been developed for the synthesis of thiazole derivatives. researchgate.net A common MCR strategy involves the reaction of an α-bromoketone, a primary amine, and an isothiocyanate. mdpi.comresearchgate.net
This approach first forms a substituted thiourea in situ from the reaction between the amine and the isothiocyanate. This intermediate then reacts with the α-bromoketone via the Hantzsch mechanism to yield the final thiazol-2-imine product. mdpi.com These reactions are often catalyzed by a simple base like triethylamine (B128534) and can be performed under mild conditions. researchgate.net The elegance of MCRs lies in their ability to rapidly generate molecular diversity from readily available starting materials, making them a powerful tool in drug discovery. nih.govnih.gov
Mechanistic Elucidation of Key Bond-Forming Steps in this compound Synthesis
The mechanism of the Hantzsch synthesis, the cornerstone for producing this compound, involves a sequence of well-understood steps. The reaction initiates with the sulfur atom of thiourea performing a nucleophilic substitution on the α-carbon of 2-bromo-1-(4-(benzyloxy)phenyl)ethan-1-one, forming an S-alkylated isothiourea intermediate.
Following this initial bond formation, a key intramolecular cyclization occurs. The amino group of the isothiourea intermediate attacks the carbonyl carbon of the ketone. This step forms a five-membered heterocyclic intermediate, a thiazoline (B8809763) derivative. The final step is a dehydration reaction, where a molecule of water is eliminated from the thiazoline intermediate to yield the stable, aromatic 1,3-thiazol-2-amine ring. mdpi.com This aromatization is the thermodynamic driving force for the reaction.
Green Chemistry Principles and Sustainable Synthesis of this compound Analogues
The principles of green chemistry are increasingly being applied to the synthesis of thiazole derivatives to minimize environmental impact. wjpmr.com These approaches focus on improving energy efficiency, using safer solvents, employing recyclable catalysts, and reducing waste. nih.gov
Key green strategies in thiazole synthesis include:
Solvent-Free Reactions : Performing the Hantzsch condensation under solvent-free conditions, often with microwave irradiation or grinding, eliminates the need for volatile and often hazardous organic solvents. organic-chemistry.org
Ultrasonic Irradiation : The use of ultrasound can promote the reaction, leading to higher yields and shorter reaction times under milder conditions, often in aqueous media. nih.gov
Reusable Catalysts : Employing heterogeneous catalysts, such as silica-supported tungstosilicic acid, allows for easy separation of the catalyst from the reaction mixture and its reuse in subsequent reactions, reducing waste and cost. nih.gov
One-Pot Procedures : Multi-component reactions align with green chemistry principles by reducing the number of synthetic steps, minimizing purification processes, and saving energy and materials. nih.gov
These sustainable methods not only make the synthesis of compounds like this compound more environmentally friendly but also often lead to more efficient and economical processes. wjpmr.com
Advanced Spectroscopic and Crystallographic Characterization of 4 4 Benzyloxy Phenyl 1,3 Thiazol 2 Amine
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule. For 4-[4-(Benzyloxy)phenyl]-1,3-thiazol-2-amine, with a molecular formula of C₁₆H₁₄N₂OS, the calculated exact mass would be used to corroborate the compound's identity with high precision, typically within a few parts per million (ppm).
Expected HRMS Data:
Molecular Formula: C₁₆H₁₄N₂OS
Calculated Monoisotopic Mass: 282.0827 g/mol
Expected Ion: The protonated molecule [M+H]⁺ would be observed at m/z 283.0905.
Fragment analysis in MS/MS would provide insight into the compound's structure. The most probable fragmentation pathways would involve the cleavage of the benzylic ether bond, which is typically labile, and fragmentation of the thiazole (B1198619) ring. The mass spectrum for the parent scaffold, 4-phenyl-1,3-thiazol-2-amine, shows major peaks at m/z 176 (molecular ion) and 134, indicating the stability of the core structure nih.gov. For the title compound, key fragmentation patterns are predicted in the table below.
Interactive Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Predicted) | Fragment Ion | Structural Origin |
| 283.0905 | [C₁₆H₁₅N₂OS]⁺ | Protonated molecular ion [M+H]⁺ |
| 191.0583 | [C₁₀H₇N₂OS]⁺ | Loss of the benzyl (B1604629) group (C₇H₇) |
| 91.0548 | [C₇H₇]⁺ | Benzyl cation (tropylium ion), a very common and stable fragment |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise connectivity of atoms in a molecule. The ¹H NMR spectrum would show distinct signals for the amine protons, the single proton on the thiazole ring, the methylene protons of the benzyloxy group, and the aromatic protons. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule.
Based on data from analogous structures like 4-phenylthiazol-2-amine and general substituent effects, a predicted set of chemical shifts can be proposed researchgate.netnih.gov. The thiazole proton (H-5) is expected to appear as a singlet in the aromatic region researchgate.net. The benzyloxy methylene protons would appear as a characteristic singlet around 5.0 ppm. The aromatic protons on the two phenyl rings would exhibit splitting patterns indicative of para-substitution on one ring and mono-substitution on the other.
Interactive Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| ~11.0 - 9.0 | br s | 2H | -NH₂ (amine) |
| ~7.50 - 7.30 | m | 5H | Phenyl protons (of benzyl group) |
| ~7.80 | d | 2H | Ar-H (ortho to thiazole) |
| ~7.10 | d | 2H | Ar-H (ortho to benzyloxy) |
| ~7.05 | s | 1H | Thiazole C5-H |
| ~5.10 | s | 2H | -O-CH₂-Ph |
Interactive Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| ~168.0 | Thiazole C2 (attached to -NH₂) |
| ~158.0 | Ar-C (attached to -OCH₂) |
| ~150.0 | Thiazole C4 (attached to phenyl) |
| ~137.0 | Quaternary Ar-C (of benzyl group) |
| ~129.0 - 127.0 | Ar-C (CH signals) |
| ~115.0 | Ar-C (ortho to -OCH₂) |
| ~104.0 | Thiazole C5 |
| ~69.0 | -O-CH₂-Ph |
2D NMR techniques such as COSY (Correlation Spectroscopy) would confirm proton-proton couplings, particularly within the aromatic systems, while HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra.
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy methods like FT-IR and Raman are used to identify the functional groups present in a molecule. The spectra for this compound would be characterized by absorptions corresponding to the N-H bonds of the primary amine, C-H bonds of the aromatic rings, the C-O ether linkage, and vibrations of the thiazole ring. Studies on related thiazole derivatives provide a basis for assigning these vibrational modes researchgate.netesisresearch.orgmdpi.com.
Key Expected Vibrational Frequencies:
N-H stretching: A broad band or a doublet around 3450-3300 cm⁻¹ is expected for the primary amine (-NH₂).
Aromatic C-H stretching: Sharp peaks are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
C=N and C=C stretching: A series of bands in the 1650-1450 cm⁻¹ region would correspond to the stretching vibrations within the thiazole and phenyl rings.
C-O-C stretching: A strong absorption band characteristic of the aryl-alkyl ether linkage is expected around 1250 cm⁻¹ (asymmetric stretch) and 1050-1000 cm⁻¹ (symmetric stretch).
C-S stretching: Vibrations involving the carbon-sulfur bond of the thiazole ring typically appear in the fingerprint region, often around 800-600 cm⁻¹.
Interactive Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Functional Group Assignment |
| 3450-3300 | Medium, Broad | N-H stretch (amine) |
| 3100-3000 | Medium, Sharp | Aromatic C-H stretch |
| 1620-1580 | Medium-Strong | C=N stretch (thiazole ring) |
| 1550-1450 | Strong | C=C stretch (aromatic rings) |
| 1250 | Strong | Asymmetric C-O-C stretch (ether) |
| 830 | Strong | C-H out-of-plane bend (para-disubstituted ring) |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Analysis
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, analysis of similar structures, such as 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine, allows for educated predictions nih.gov.
It is expected that both the thiazole ring and the attached phenyl ring would be largely planar. However, there would likely be a significant dihedral angle between the planes of these two rings due to steric hindrance. In the solid state, the molecules would likely form dimers or extended networks through intermolecular hydrogen bonds involving the amine group (-NH₂) as a donor and the nitrogen atom of the thiazole ring (N-3) as an acceptor (N-H···N) researchgate.net. Pi-stacking interactions between the aromatic rings might also play a role in the crystal packing.
Chromatographic Methodologies for Purity Assessment and Isolation of this compound
Chromatographic techniques are fundamental for the isolation and purity verification of synthetic compounds. The purification of this compound would typically be achieved using column chromatography. Given the presence of the polar amine group and the large nonpolar aromatic portions, the compound is of intermediate polarity.
Column Chromatography: A stationary phase of silica gel with a mobile phase gradient system, such as ethyl acetate in hexane, would likely be effective for purification.
Thin-Layer Chromatography (TLC): TLC on silica gel plates would be used to monitor the reaction progress and identify the appropriate solvent system for column chromatography.
High-Performance Liquid Chromatography (HPLC): For purity assessment, a reverse-phase HPLC method would be suitable. A C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid to ensure protonation of the amine) would provide sharp peaks and allow for accurate quantification of purity. The retention time would be dependent on the exact conditions, but would reflect the compound's moderate lipophilicity. Purity is typically determined by the peak area percentage at a specific UV wavelength (e.g., 254 nm).
Computational and Theoretical Investigations of 4 4 Benzyloxy Phenyl 1,3 Thiazol 2 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), provide detailed information about the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). edu.krd
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. bohrium.comresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and greater ease of electronic excitation. bohrium.com In many thiazole derivatives, the HOMO is typically localized over the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions, indicating potential pathways for intramolecular charge transfer. researchgate.net
Studies on various substituted thiazoles have shown how different functional groups can tune these energy levels. Electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often resulting in a smaller energy gap and modified electronic properties. bohrium.comscispace.com For 4-[4-(Benzyloxy)phenyl]-1,3-thiazol-2-amine, the benzyloxy and amine groups would be expected to influence the electron density distribution across the phenyl and thiazole rings, respectively.
Table 1: Representative Frontier Molecular Orbital Energies for Thiazole Derivatives
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Computational Method |
|---|---|---|---|---|
| 3-phenylbenzo[d]thiazole-2(3H)-imine | -6.12 | -1.55 | 4.57 | M06-2x/6-311++G(d,p) |
| Para-NO2 substituted derivative | -6.83 | -2.84 | 3.99 | M06-2x/6-311++G(d,p) |
| Para-OH substituted derivative | -5.77 | -1.28 | 4.49 | M06-2x/6-311++G(d,p) |
| 4-Phenyl-3H-1,3-thiazol-2-ol (enol) | -6.21 | -1.23 | 4.98 | B3LYP/6-311++G(d,p) |
Note: Data is illustrative of trends in related compounds. bohrium.comnih.gov
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. edu.krdresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.
Red Regions: Indicate areas of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack. These are often found around electronegative atoms like nitrogen and oxygen. nih.gov
Blue Regions: Indicate areas of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack. These are typically located around hydrogen atoms, particularly those attached to heteroatoms (e.g., the amine group). nih.gov
Green Regions: Represent areas of neutral or near-zero potential.
For this compound, the MEP surface would likely show negative potential (red) around the nitrogen atom of the thiazole ring and the oxygen atom of the benzyloxy group, making them susceptible to interactions with electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the 2-amine group, highlighting their role as hydrogen bond donors. edu.krd This analysis is crucial for understanding how the molecule interacts with biological receptors and other molecules. researchgate.net
Conformational Analysis and Energy Minimization Studies of this compound
Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule. For a flexible molecule like this compound, which has several rotatable bonds, this analysis is key to understanding its preferred shape in different environments. The key rotatable bonds include the C-C bond between the phenyl and thiazole rings, the C-O and O-C bonds of the benzyloxy group, and the C-N bond of the amine group.
Molecular Docking Simulations with Potential Biological Receptors and Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. eco-vector.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity.
Thiazole derivatives are known to exhibit a wide range of biological activities, and docking studies have been used to investigate their interactions with various targets. eco-vector.comnih.gov For a compound like this compound, potential targets could include:
Kinases: Many thiazole-containing compounds are known kinase inhibitors.
Tubulin: Certain thiazoles can inhibit tubulin polymerization, making them potential anticancer agents. nih.gov
Bacterial Enzymes: The thiazole scaffold is present in many antimicrobial agents, and docking can elucidate interactions with enzymes like DNA gyrase or dihydrofolate reductase. nih.gov
Monoamine Oxidases (MAO): Benzothiazole (B30560) derivatives have been investigated as inhibitors of MAO-A and MAO-B, which are targets for treating neurological disorders. nih.gov
Estrogen Receptors: The phenyl-thiazole scaffold has been studied for its potential to bind to estrogen receptors, relevant in breast cancer research. eco-vector.com
Docking simulations calculate a "docking score," which estimates the binding affinity between the ligand and the receptor. The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. eco-vector.comresearchgate.net
Table 2: Examples of Molecular Docking Targets for Thiazole Scaffolds
| Target Protein | PDB ID | Biological Relevance | Example Ligand Type |
|---|---|---|---|
| Tubulin | 1SA0 | Anticancer | 2,4-disubstituted thiazoles |
| Estrogen Receptor-α | 3ERT | Anticancer (Breast) | 4-Phenyl thiazol-2-amine derivatives |
| Staphylococcus aureus DNA gyrase | 1JIJ | Antibacterial | 4-(4-bromophenyl)-thiazol-2-amine derivatives |
| Monoamine Oxidase B (MAO-B) | 2V5Z | Neurodegenerative Diseases | 2-phenyl benzothiazole derivatives |
| Lipoxygenase (LOX) | 1N8Q | Anti-inflammatory | 4-thiazolone derivatives |
Note: This table presents potential targets for the thiazole scaffold based on studies of related molecules. eco-vector.comnih.govnih.govnih.govresearchgate.net
Quantum Chemical Descriptors and Their Correlation with Biological Activity (QSAR Foundation)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating various molecular descriptors that quantify different aspects of the molecule's structure and properties. Quantum chemical descriptors, derived from calculations like DFT, are particularly powerful as they describe the electronic nature of the molecule. nih.gov
Key quantum chemical descriptors include:
HOMO and LUMO energies: Related to the molecule's reactivity and ability to participate in charge-transfer interactions.
HOMO-LUMO gap (ΔE): An indicator of molecular stability.
Hardness (η) and Softness (σ): Global reactivity indices derived from HOMO and LUMO energies. Hard molecules have a large energy gap, while soft molecules have a small gap and are more reactive.
Electronegativity (χ): Describes the molecule's ability to attract electrons.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. researchgate.net
By calculating these descriptors for a series of thiazole derivatives and correlating them with experimentally measured biological activity (e.g., IC₅₀ values), a QSAR model can be developed. Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. nih.gov
Ab Initio and Semi-Empirical Methods for Ground State Properties
While DFT is widely used, other computational methods like ab initio and semi-empirical calculations are also employed to study molecular properties.
Ab Initio Methods: These methods, such as Hartree-Fock (HF), calculate the electronic structure of a molecule from first principles, without using experimental data (beyond fundamental physical constants). mdpi.comresearchgate.net While computationally more demanding than DFT, they can provide highly accurate results for ground state geometries, vibrational frequencies, and other properties. Comparing results from HF and DFT methods can offer a more complete understanding of a molecule's characteristics. mdpi.com
Semi-Empirical Methods: These methods simplify the complex equations of quantum mechanics by incorporating some experimentally derived parameters. They are much faster than ab initio or DFT methods, making them suitable for studying very large molecules or for high-throughput screening of many compounds. While less accurate, they can still provide valuable qualitative insights into molecular geometry and electronic properties.
Both ab initio and semi-empirical methods are used to optimize the ground state geometry and calculate properties such as total energy, dipole moment, and orbital energies, providing a foundational understanding of the molecule's intrinsic characteristics. mdpi.com
In Vitro Pharmacological Profiling and Mechanistic Elucidation of 4 4 Benzyloxy Phenyl 1,3 Thiazol 2 Amine
Enzyme Inhibition Assays and Determination of Inhibition Constants (e.g., Kinases, Phosphatases)
Research into the 4-phenyl-1,3-thiazol-2-amine scaffold and its derivatives has revealed significant interactions with various enzyme systems. While direct enzyme inhibition constants for 4-[4-(Benzyloxy)phenyl]-1,3-thiazol-2-amine are not prominently documented, studies on analogous compounds suggest it may act as an inhibitor of several enzyme classes.
Notably, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2) and, to a lesser extent, 5-lipoxygenase (5-LOX). nih.govnih.gov This suggests a potential anti-inflammatory profile for compounds within this class. For instance, certain derivatives displayed IC50 values for COX-2 inhibition in the low micromolar range, showing strong selectivity over the COX-1 isoform. nih.govnih.gov
Furthermore, in silico "target fishing" studies on related Schiff base derivatives with antischistosomal activity predicted several potential enzyme targets. These include Serine/Threonine- and Tyrosine Kinases, Carbonic Anhydrase, and Tyrosine Phosphatase , indicating a broad potential for enzyme modulation. nih.gov The 2-aminothiazole (B372263) core is a known pharmacophore in the design of kinase inhibitors. researchgate.net
In the context of anti-parasitic activity, a molecular modeling study of 4-phenyl-1,3-thiazol-2-amines with antileishmanial properties suggested S-methyl-5-thioadenosine phosphorylase as a potential molecular target. nih.govresearchgate.netnih.gov Other studies on different thiazole-containing scaffolds have also evaluated inhibitory activity against enzymes like cholinesterases (AChE, BChE) and α-glucosidase. researchgate.net
| Compound Series | Target Enzyme | Inhibition Value (IC₅₀) | Reference |
|---|---|---|---|
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-2 | 0.76 - 9.01 µM | nih.govnih.gov |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-1 | >100 µM (for selective compounds) | nih.govnih.gov |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | 5-LOX | Less potent than standard (Zileuton) | nih.gov |
| Schiff bases of 4-phenyl-2-aminothiazoles | Kinases, Phosphatases | Predicted Target (In Silico) | nih.gov |
| 4-phenyl-1,3-thiazol-2-amines | S-methyl-5-thioadenosine phosphorylase | Predicted Target (In Silico) | nih.govresearchgate.net |
Receptor Binding Assays and Ligand Affinity Studies
The potential for this compound to interact with cellular receptors has been explored primarily through computational studies of its core structure.
An in-silico investigation into 4-phenylthiazol-2-amine derivatives identified the estrogen receptor-α (ER-α) as a plausible target for anti-breast cancer activity. eco-vector.com Molecular docking studies showed that several derivatives could fit within the active site's hydrophobic pocket, with docking scores superior to the standard drug, tamoxifen. This suggests that compounds based on this scaffold could act as modulators of this nuclear receptor. eco-vector.com
Additionally, a patent application has described 4-phenyl-N-(phenyl)thiazol-2-amine derivatives as agonists of the Aryl Hydrocarbon Receptor (AHR) , implicating this ligand-activated transcription factor as another potential target for this class of compounds. google.com
| Compound Series | Receptor Target | Finding | Docking Score Range (kcal/mol) | Reference |
|---|---|---|---|---|
| 4-Phenylthiazol-2-amine derivatives | Estrogen Receptor-α (ER-α) | Favorable binding at active site | -6.658 to -8.911 | eco-vector.com |
| 4-phenyl-N-(phenyl)thiazol-2-amine derivatives | Aryl Hydrocarbon Receptor (AHR) | Agonist activity | Not Applicable | google.com |
Cellular Pathway Modulation Studies in Relevant Cell Lines (e.g., Apoptosis, Autophagy, Cell Cycle)
While specific studies on this compound are lacking, related thiazole-containing compounds have been shown to modulate critical cellular pathways, particularly apoptosis and autophagy.
Apoptosis: Several studies have established the pro-apoptotic potential of the 1,3-thiazole nucleus. A series of novel 1,3-thiazole incorporated phthalimide (B116566) derivatives demonstrated potent cytotoxic activity against human cancer cell lines, including MCF-7 (breast), MDA-MB-468 (breast), and PC-12 (neuronal). nih.gov This cytotoxicity was linked to the induction of apoptosis, as evidenced by DNA fragmentation and increased caspase-3 activity. Further investigation using RT-PCR for apoptosis markers suggested that these compounds trigger cell death primarily through the intrinsic (mitochondrial) pathway. nih.gov
Autophagy: The aminothiazole scaffold has also been implicated in the regulation of autophagy. In one study, the derivative N-adamantyl-4-methylthiazol-2-amine was found to protect cortical neurons from glutamate-induced autophagic cell death. bmbreports.org This neuroprotective effect was achieved by suppressing autophagy, an effect that coincided with the modulation of the PI3K/Akt/mTOR signaling pathway . The compound attenuated the glutamate-induced increase in the protein levels of key autophagy markers like LC3, beclin-1, and p62. bmbreports.org This indicates that while some thiazole (B1198619) derivatives may induce cell death, others can be cytoprotective by modulating autophagy.
Investigation of Molecular Targets and Mechanism of Action through Biochemical Assays
Based on the collective findings from related compounds, a multi-faceted mechanism of action can be proposed for this compound. The primary molecular targets are likely to be a range of enzymes and cellular receptors.
Biochemical assays on analogous compounds confirm that the mechanism can involve direct enzyme inhibition, particularly of COX-2 . nih.govnih.gov The high selectivity for COX-2 over COX-1 suggests a mechanism that could reduce inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective inhibitors.
In silico studies, which guide further biochemical investigation, point towards other key targets such as kinases, phosphatases, and S-methyl-5-thioadenosine phosphorylase . nih.govnih.gov Inhibition of these enzymes could disrupt critical cellular signaling and metabolic pathways in target cells or pathogens.
The mechanism may also be mediated by receptor binding and modulation. The predicted affinity for ER-α and agonist activity at AHR suggest that the compound could function as a transcriptional regulator, influencing the expression of genes involved in cell growth, differentiation, and metabolism. eco-vector.comgoogle.com The downstream consequence of these molecular interactions appears to be the modulation of cellular pathways like apoptosis and autophagy, leading to either cytotoxic or cytoprotective effects depending on the cellular context. nih.govbmbreports.org
Selectivity and Specificity Profiling Against Panels of Biological Macromolecules
Selectivity is a critical aspect of pharmacological profiling, and data from related 4-aryl-thiazol-2-amines provide valuable insights. The most definitive selectivity data comes from studies on anti-inflammatory derivatives.
In enzyme inhibition assays, certain 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were shown to be highly selective inhibitors of COX-2 over COX-1 . nih.govnih.gov The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), reached values as high as 124 for the most selective compounds, indicating a strong preference for the inducible inflammatory enzyme. nih.gov This level of selectivity is a key feature for modern anti-inflammatory drug design.
While broad-panel screening data for this compound is not available, the diverse targets identified for the general scaffold (kinases, phosphatases, nuclear receptors) suggest that comprehensive profiling would be necessary to fully characterize its specificity and identify potential off-target effects. nih.goveco-vector.com
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) | Reference |
|---|---|---|---|---|
| Analog 5b | 32.01 | 0.76 | 42.11 | nih.gov |
| Analog 5d | >100 | 0.89 | >112.35 | nih.gov |
| Analog 5e | >100 | 0.81 | >123.45 | nih.gov |
Phenotypic Screening in Defined Biological Systems for Novel Activity
Phenotypic screening, which identifies compounds that produce a desired biological effect without a priori knowledge of the target, has been instrumental in characterizing the 4-phenyl-1,3-thiazol-2-amine scaffold.
A key example is the screening of a library of eight 4-phenyl-1,3-thiazol-2-amines against the promastigote forms of Leishmania amazonensis. nih.govresearchgate.netnih.gov This phenotypic screen identified four compounds with significant anti-promastigote activity and favorable selectivity indices when compared to mammalian Vero cells. This discovery of a potential antileishmanial phenotype subsequently prompted in silico target identification studies. nih.govresearchgate.net
Similarly, the screening of Schiff base derivatives of this scaffold against Schistosoma mansoni adult worms revealed a potent antischistosomal phenotype for one analog, which significantly decreased the number of adult life forms and egg deposition in vivo. nih.gov This phenotypic result led to computational work to propose potential macromolecular targets responsible for the observed effect. nih.gov These examples highlight how phenotypic screening can uncover novel activities for a chemical class, paving the way for more detailed mechanistic elucidation.
| Compound | Anti-promastigote IC₅₀ (µM) | Vero Cell Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀ / IC₅₀) | Reference |
|---|---|---|---|---|
| Analog 3 | 46.63 | >1217.39 | 26.11 | nih.govresearchgate.net |
| Analog 4 | 53.12 | 255.02 | 4.80 | nih.govresearchgate.net |
| Analog 6 | 20.78 | 118.25 | 5.69 | nih.govresearchgate.net |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 4 Benzyloxy Phenyl 1,3 Thiazol 2 Amine Derivatives
Design and Synthesis of Analogue Libraries Based on the 4-[4-(Benzyloxy)phenyl]-1,3-thiazol-2-amine Scaffold
The development of analogue libraries based on the this compound scaffold is a cornerstone of SAR studies. A common synthetic strategy involves the Hantzsch thiazole (B1198619) synthesis, a versatile method for constructing the thiazole ring. This typically involves the reaction of a substituted thiourea (B124793) with an α-haloketone. nih.govnanobioletters.comijsdr.org For instance, reacting a substituted thiourea with a 2-bromoacetophenone derivative can yield a variety of 2-amino-4-phenylthiazole (B127512) analogues. researchgate.net
Researchers have synthesized series of these derivatives by introducing diverse substituents at various positions of the core structure, including the 2-amino group, and the 4- and 5-positions of the thiazole ring. mdpi.comresearchgate.net These libraries often contain compounds with varying electronic and steric properties to comprehensively probe the chemical space around the scaffold. The synthesis of N-substituted derivatives, for example, can be achieved by reacting the parent 2-aminothiazole (B372263) with different acyl chlorides or isothiocyanates. mdpi.com The creation of these diverse libraries is the first critical step in systematically evaluating how structural modifications influence biological activity.
Systematic Modifications of the Benzyloxy Moiety and Their Impact on Activity
The benzyloxy group in this compound is a key area for systematic modification to explore its influence on biological activity. Alterations to this moiety can significantly impact the compound's potency and selectivity by affecting its binding to target proteins.
Studies on related structures have shown that both the size and electronic nature of substituents on the phenyl ring of the benzyloxy group can be critical. For instance, introducing electron-donating or electron-withdrawing groups can alter the electronic distribution of the entire molecule, thereby influencing its interaction with biological targets. Research on other thiazole derivatives has indicated that the presence of specific substituents, such as hydroxyl or methoxy groups on a phenyl ring, can be beneficial for certain biological activities. nih.govnih.gov The replacement of the phenyl ring with other aromatic or heteroaromatic systems is another strategy to probe the spatial and electronic requirements of the target's binding pocket.
Substituent Effects on the Thiazole Ring and Resultant Activity Changes
The thiazole ring itself is a prime target for substitution to modulate biological activity. Modifications at the C4 and C5 positions can significantly alter the compound's pharmacological profile.
Structure-activity relationship studies on various 2-aminothiazole series have revealed that the nature of the substituent at the C4 position is often crucial for potency. nih.govnih.gov For example, in some series, a 2-pyridyl group at C4 was found to be essential for potent activity, with modifications being poorly tolerated. nih.govnih.gov Conversely, in other contexts, substituting the C4-phenyl ring with different aryl or heteroaryl groups can lead to significant variations in activity. nih.gov
Furthermore, the substitution pattern at the C5 position of the thiazole ring can also have a profound impact. Introduction of small alkyl groups or halogens at this position has been shown to either enhance or diminish activity depending on the specific biological target. nih.gov For instance, in one study, the introduction of a methyl group at the C5 position of a thiazole-containing anti-inflammatory drug led to a drastic change in its metabolic profile. tandfonline.com
The electronic properties of substituents on the thiazole ring also play a critical role. Electron-donating groups can increase the electron density of the ring system, potentially enhancing interactions with electron-deficient pockets in a target protein. globalresearchonline.net Conversely, electron-withdrawing groups can decrease the basicity of the thiazole nitrogen and the 2-amino group, which can also influence binding affinity. globalresearchonline.net
Elucidation of Key Pharmacophoric Features Responsible for Biological Interaction
A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For derivatives of this compound, several key features have been identified through various studies.
The 2-aminothiazole core is often a critical pharmacophoric element, acting as a versatile scaffold that can be functionalized to achieve desired biological effects. mdpi.com The amino group can act as a hydrogen bond donor, while the thiazole ring itself can participate in various non-covalent interactions.
In many active 2-aminothiazole derivatives, the arrangement of aromatic rings is crucial for activity. These rings often engage in hydrophobic and π-stacking interactions within the target's binding site. The benzyloxy phenyl group and the phenyl group at the C4 position of the thiazole are likely key contributors to these interactions.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. ptfarm.pl These models are powerful tools for predicting the activity of novel compounds and for guiding the design of more potent analogues.
For 2-aminothiazole derivatives, QSAR studies have been successfully employed to identify key molecular descriptors that correlate with their biological activity. tandfonline.comnih.govnih.gov These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).
For example, a QSAR study on a series of 2-aminothiazole derivatives might reveal that a specific combination of electronic and steric parameters is required for optimal activity. nih.govnih.gov The resulting QSAR equation can then be used to predict the activity of new, unsynthesized analogues, allowing researchers to prioritize the synthesis of the most promising compounds. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide even more detailed insights by creating a 3D map of the favorable and unfavorable steric and electrostatic interaction regions around the molecule. ijpsdronline.com
Rational Design Strategies Based on SAR Data for Enhanced Potency and Selectivity
The culmination of SAR and QSAR studies is the rational design of new derivatives with improved potency and selectivity. By understanding which structural features are critical for activity, medicinal chemists can make targeted modifications to the lead compound, this compound.
One common strategy is bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties. researchgate.net For example, if a phenyl ring is found to be important for hydrophobic interactions, it might be replaced with a thiophene or pyridine ring to probe for improved interactions or better pharmacokinetic properties.
Another strategy is structure-based drug design, which utilizes the three-dimensional structure of the target protein to guide the design of new inhibitors. If the structure of the target is known, molecular docking studies can be used to predict how different analogues will bind and to identify modifications that could enhance binding affinity. rsc.orgrsc.org For instance, if docking studies reveal an unoccupied hydrophobic pocket in the active site, a derivative with an additional hydrophobic group could be designed to fill that pocket and increase potency.
The iterative process of designing, synthesizing, and testing new analogues based on accumulating SAR data is a powerful approach for optimizing the therapeutic potential of the this compound scaffold.
Chemical Biology Applications and Advanced Functionalization of 4 4 Benzyloxy Phenyl 1,3 Thiazol 2 Amine
Development of 4-[4-(Benzyloxy)phenyl]-1,3-thiazol-2-amine as Molecular Probes for Target Engagement
The development of small molecules like this compound into molecular probes is essential for understanding drug-target interactions and validating new therapeutic targets. The 4-aryl-1,3-thiazol-2-amine scaffold has been the subject of computational and biological studies to identify its potential macromolecular binding partners. researchgate.net
A key strategy in probe development is "target fishing" or target deconvolution, which uses computational methods to predict the biological targets of a small molecule based on its three-dimensional structure. For the parent 4-phenyl-1,3-thiazol-2-amine scaffold, target fishing studies have suggested several potential protein targets. researchgate.net These predictions provide a roadmap for experimental validation, where the compound or its derivatives are tested for engagement with the proposed targets in biochemical or cell-based assays. For instance, specifically designed 2-amino-4-phenylthiazole (B127512) analogues have been identified as inhibitors of the Myeloid differentiation primary response protein 88 (MyD88), a key adapter protein in inflammatory signaling pathways. nih.gov By modifying the core structure, such as with the benzyloxy group, researchers can fine-tune the binding affinity and selectivity of the probe for its intended target.
| Potential Protein Class | Specific Target Example | Role in Probe Development |
| Kinases | Cyclin-Dependent Kinase 2 (CDK2) | Inhibition of cell cycle progression |
| Adapter Proteins | Myeloid differentiation factor 88 (MyD88) | Disruption of protein-protein interactions in inflammatory pathways nih.gov |
| Phosphorylases | S-methyl-5-thioadenosine phosphorylase | Probing metabolic pathways in pathogens researchgate.net |
| Lipoxygenases | 5-lipoxygenase (5-LOX) | Investigating inflammatory and allergic responses nih.gov |
Bioconjugation Strategies for Affinity Tagging and Target Identification Studies
The primary amine at the 2-position of the thiazole (B1198619) ring is a critical functional handle for bioconjugation. This group allows for the covalent attachment of various reporter or affinity tags, transforming the core molecule into a powerful tool for target identification and validation.
Bioconjugation strategies typically involve reacting the 2-amino group with an appropriate electrophilic reagent that is linked to a functional tag. Common tags include:
Affinity Tags: Biotin is a widely used affinity tag. A biotinylated derivative of this compound can be used in pull-down assays. When incubated with cell lysates, the probe binds to its target protein(s). The entire complex can then be captured on streptavidin-coated beads, allowing for the isolation and subsequent identification of the target proteins by mass spectrometry.
Reporter Tags: Fluorescent dyes can be conjugated to the molecule to create probes for cellular imaging. These probes can be used to visualize the subcellular localization of the target protein in living cells, providing insights into its biological function.
The choice of conjugation chemistry is crucial to preserve the biological activity of the core molecule. The nucleophilic nature of the 2-amino group allows for several reliable reactions.
| Reaction Type | Reagent Class | Linkage Formed | Description |
| Acylation | Activated Esters (e.g., NHS esters) | Amide | A stable and common method for linking tags to primary amines. |
| Isothiocyanate Chemistry | Isothiocyanates (e.g., FITC, Biotin-isothiocyanate) | Thiourea (B124793) | Forms a robust thiourea linkage, often used for attaching fluorescent dyes. |
| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Secondary Amine | A two-step process that can be used to link tags containing carbonyl groups. |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Creates a stable sulfonamide bond, useful for attaching specific chemical moieties. |
Application in High-Throughput Screening (HTS) Campaigns for Lead Discovery
The 2-aminothiazole (B372263) scaffold is frequently employed in high-throughput screening (HTS) campaigns to discover novel hit compounds for various biological targets. nih.gov Large chemical libraries containing thousands of diverse molecules are screened against a specific protein or cellular pathway to identify compounds that elicit a desired biological response. The structural simplicity and synthetic tractability of 2-aminothiazole derivatives make them attractive components for these libraries.
HTS campaigns have successfully identified 2-aminothiazole derivatives with a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov For example, HTS identified a 2-aminothiazole derivative as an inhibitor of CDK2, a key regulator of the cell cycle. nih.gov In another instance, a screening effort led to the discovery of a molecule with a 2-amino-thiazole nucleus that acts as a glutaminase (B10826351) inhibitor, a potential target in cancer metabolism. researchgate.net
However, the 2-aminothiazole scaffold, particularly the 4-phenylthiazol-2-amine core, has also been identified as a "promiscuous" binder or a "frequent hitter" in biophysical binding assays. nih.govacs.org This means the scaffold can exhibit non-specific binding to a wide range of proteins, leading to false positives in HTS campaigns. acs.org This promiscuity underscores the importance of rigorous follow-up studies and structure-activity relationship (SAR) analysis to confirm that the observed activity is due to specific binding to the intended target and not an artifact of non-specific interactions.
| Therapeutic Area | Target/Activity Discovered via HTS | Reference Compound Class |
| Oncology | CDK2 Inhibition | 2-Aminothiazole derivatives nih.gov |
| Oncology | Glutaminase (GLS) Inhibition | Heteroaromatic 2-amino-thiazole nucleus researchgate.net |
| Oncology | Antiproliferative activity (various cell lines) | 2,4-disubstituted thiazole amides nih.gov |
| Inflammation | 5-Lipoxygenase (5-LOX) Inhibition | N-aryl-4-aryl-1,3-thiazole-2-amines nih.gov |
Integration with Omics Technologies for Systems-Level Biological Understanding
Once a bioactive compound like this compound is identified, understanding its broader biological impact requires a systems-level approach. Integrating the use of such chemical probes with "omics" technologies provides a comprehensive view of the cellular response to target engagement. nih.gov By perturbing a biological system with the compound and measuring the global changes in genes, proteins, or metabolites, researchers can elucidate its mechanism of action, identify off-target effects, and discover novel biomarkers.
This integrative approach moves beyond studying a single target in isolation and embraces the complexity of cellular networks. For example, after treating a cancer cell line with a 2-aminothiazole derivative, researchers can apply various omics techniques to map the resulting molecular changes.
| Omics Technology | Molecules Measured | Information Gained |
| Transcriptomics | RNA (mRNA, non-coding RNA) | Identifies genes whose expression is up- or downregulated by the compound, revealing affected signaling pathways. |
| Proteomics | Proteins and post-translational modifications | Measures changes in protein abundance and modification states (e.g., phosphorylation), providing direct insight into cellular signaling events. |
| Metabolomics | Metabolites (e.g., lipids, amino acids, nucleotides) | Reveals alterations in metabolic pathways, which can be a direct or indirect consequence of the compound's activity. |
| Chemoproteomics | Drug-binding proteins | Uses tagged chemical probes to identify the direct protein targets of a compound from a complex biological sample. |
This multi-omics data can create a detailed molecular signature of the compound's activity, helping to build a more complete picture of its therapeutic potential and potential liabilities. nih.gov
Photophysical and Electrochemical Properties for Advanced Material Applications
While primarily explored for their biological activity, heterocyclic compounds featuring extended π-conjugated systems, such as 4-aryl-1,3-thiazol-2-amines, often possess interesting photophysical and electrochemical properties. These properties make them candidates for advanced materials applications, including sensors, photoswitches, and components for organic electronics.
The core structure of this compound contains a biphenyl-like system (phenyl-thiazole) linked to an electron-donating amino group, which is a common motif in fluorescent molecules. The specific photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, would be influenced by the benzyloxy substituent and the surrounding solvent environment. For example, related naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives have been shown to exhibit fluorescence in both solution and solid states. nih.gov Furthermore, the incorporation of the thiazole ring into azo compounds has been shown to create molecules that can function as visible-light-driven photoswitches, where light can be used to reversibly change the molecule's geometry and properties. acs.org
The electrochemical properties are dictated by the ease with which the molecule can be oxidized or reduced. The electron-rich nature of the 2-aminothiazole ring suggests it could undergo oxidative processes, a property that could be exploited in the development of electrochemical sensors or as a component in redox-active materials.
| Property | Potential Characteristic | Potential Application |
| Absorption | UV-Visible range (e.g., ~280-350 nm) | UV filters, photoinitiators |
| Fluorescence | Emission in the visible spectrum | Fluorescent probes, bio-imaging agents, organic light-emitting diodes (OLEDs) |
| Photoswitching | Reversible isomerization upon light exposure | Molecular machines, smart materials, photopharmacology acs.org |
| Redox Potential | Susceptible to electrochemical oxidation | Electrochemical sensors, redox-active polymers |
Further research into the specific photophysical and electrochemical characteristics of this compound is needed to fully realize its potential in materials science.
Future Directions and Emerging Research Avenues for 4 4 Benzyloxy Phenyl 1,3 Thiazol 2 Amine Research
Exploration of Novel Synthetic Methodologies and Flow Chemistry Approaches
The synthesis of 2-aminothiazole (B372263) derivatives, a class to which 4-[4-(benzyloxy)phenyl]-1,3-thiazol-2-amine belongs, has been an area of significant research interest due to their wide range of biological activities. scispace.comkuey.net The classical and most notable method for synthesizing the thiazole (B1198619) ring is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide or thiourea (B124793) derivative. ijarsct.co.innih.gov This method has been widely employed and modified to produce a variety of substituted thiazoles. kuey.net
In recent years, there has been a growing emphasis on developing more efficient, cost-effective, and environmentally friendly synthetic methodologies. researchgate.net This has led to the exploration of one-pot synthesis protocols, which offer the advantage of combining multiple reaction steps into a single operation, thereby reducing time, resources, and waste generation. researchgate.net For instance, an efficient one-pot synthesis of 2-aminothiazoles from methylcarbonyl compounds and thiourea has been developed using montmorillonite-K10 as a catalyst. researchgate.net Furthermore, the use of polymer-supported or solid-supported synthetic protocols has gained traction due to their numerous advantages, including easier execution, increased product yields, greater selectivity, and simplified work-up procedures that allow for the recovery of catalysts. scispace.com
Flow chemistry is emerging as a powerful tool in the synthesis of pharmaceuticals and fine chemicals, offering benefits such as improved reaction control, enhanced safety, and the potential for scalability. The application of flow chemistry to the synthesis of heterocyclic compounds, including thiazoles, is an active area of research. acs.orguc.pt While specific literature on the flow synthesis of this compound is not yet prevalent, the principles of flow chemistry can be applied to its synthesis. A potential flow-based approach could involve the continuous reaction of 2-bromo-1-(4-(benzyloxy)phenyl)ethan-1-one with thiourea in a heated microreactor. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity compared to batch processes. The integration of in-line purification techniques could further streamline the manufacturing process.
The table below summarizes various synthetic approaches that could be adapted for the synthesis of this compound and its derivatives.
| Methodology | Description | Potential Advantages | Reference |
|---|---|---|---|
| Hantzsch Thiazole Synthesis | Condensation of an α-haloketone with a thiourea derivative. | Well-established, versatile for various substitutions. | ijarsct.co.innih.gov |
| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor. | Time and resource-efficient, reduced waste. | researchgate.net |
| Polymer-Supported Synthesis | Use of a solid support to which reactants or catalysts are attached. | Easy purification, catalyst recyclability, potential for automation. | scispace.com |
| Flow Chemistry | Continuous reaction in a microreactor or packed-bed reactor. | Precise reaction control, enhanced safety, scalability, potential for higher yields. | acs.orguc.pt |
Advanced Computational Modeling for De Novo Design and Predictive Analytics
Computational modeling has become an indispensable tool in modern drug discovery, enabling the de novo design of novel molecules and the prediction of their physicochemical and biological properties. rjeid.com For a compound like this compound, various computational techniques can be employed to explore its therapeutic potential and guide the design of new, more potent analogs. Molecular docking, a key computational method, can be used to predict the binding affinity and orientation of the compound within the active site of a biological target. rjeid.comnih.gov This information is crucial for understanding its mechanism of action and for designing structural modifications that could enhance its activity.
Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational approach. By analyzing a series of related compounds and their biological activities, QSAR models can be developed to predict the activity of new, untested molecules. researchgate.net These models can help to identify the key structural features that are important for the desired biological effect. For this compound, QSAR studies could be used to explore the effects of different substituents on the phenyl and thiazole rings on its activity against a particular target.
In addition to predicting biological activity, computational models can also be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov These properties are critical for determining the drug-likeness of a molecule and its potential for success in preclinical and clinical development. By predicting properties such as solubility, permeability, and metabolic stability, computational tools can help to prioritize compounds for further experimental testing. nih.gov
The table below provides an overview of computational approaches and their applications in the study of this compound.
| Computational Approach | Application | Potential Insights | Reference |
|---|---|---|---|
| Molecular Docking | Predicting the binding mode and affinity of the compound to a biological target. | Understanding the mechanism of action, identifying key interactions for binding. | rjeid.comnih.gov |
| QSAR | Developing models to predict the biological activity of new analogs. | Identifying key structural features for activity, guiding the design of more potent compounds. | researchgate.net |
| ADME Prediction | Predicting the pharmacokinetic properties of the compound. | Assessing drug-likeness, identifying potential liabilities for further optimization. | nih.gov |
| De Novo Design | Generating novel molecular structures with desired properties. | Exploring new chemical space, designing compounds with improved activity and pharmacokinetic profiles. | researchgate.net |
Investigation of Polypharmacology and Off-Target Effects Through Systems Biology
Polypharmacology, the ability of a single compound to interact with multiple biological targets, is a concept of growing importance in drug discovery. While traditionally viewed as a source of side effects, a polypharmacological profile can also be beneficial, particularly in the treatment of complex diseases with multifactorial etiologies. Systems biology approaches, which consider the complex network of interactions within a biological system, are well-suited for investigating the polypharmacology and potential off-target effects of compounds like this compound.
Given the broad range of biological activities reported for the 2-aminothiazole scaffold, it is plausible that this compound may also exhibit polypharmacological behavior. nih.gov A systems biology approach to investigating this could involve computational target prediction methods, such as "target fishing," which use the chemical structure of a compound to predict its potential biological targets. nih.govnih.gov These predictions can then be experimentally validated using various in vitro assays.
Furthermore, "-omics" technologies, such as genomics, proteomics, and metabolomics, can provide a global view of the cellular response to treatment with this compound. By analyzing changes in gene expression, protein levels, and metabolite concentrations, researchers can identify the cellular pathways and networks that are perturbed by the compound. This information can help to elucidate its mechanism of action and identify potential off-target effects.
Development of Targeted Delivery Strategies (without clinical focus)
While the intrinsic biological activity of a compound is crucial, its therapeutic efficacy can be significantly enhanced through the use of targeted delivery strategies. For a research compound like this compound, the development of targeted delivery systems could improve its solubility, stability, and bioavailability, as well as direct it to specific cells or tissues of interest.
Nanotechnology offers a promising platform for the development of targeted drug delivery systems. researchgate.net Various types of nanoparticles, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, could be used to encapsulate this compound. These nanoparticles can be engineered to have specific physicochemical properties, such as size, surface charge, and drug release profile, to optimize their performance.
To achieve targeted delivery, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies, peptides, or aptamers, that specifically recognize and bind to receptors that are overexpressed on the surface of target cells. This approach can increase the local concentration of the compound at the desired site of action, while minimizing its exposure to healthy tissues, thereby potentially reducing off-target effects. The development of such targeted delivery systems for this compound would be a valuable area of future research to enhance its potential as a pharmacological tool.
Potential in Specific Disease Models for Mechanistic Studies (without clinical data)
The 2-aminothiazole scaffold is present in a number of compounds that have been investigated for their potential in various disease models. nih.gov This suggests that this compound may also be a valuable tool for mechanistic studies in specific disease contexts. For example, derivatives of 4-phenyl-1,3-thiazol-2-amine have been synthesized and evaluated as potential anti-breast cancer agents through in-silico studies targeting the estrogen receptor. rjeid.com Similarly, other 4-phenyl-1,3-thiazol-2-amines have been investigated for their antileishmanial activity. nih.govnih.gov
In the context of cancer research, this compound could be investigated for its effects on key cellular processes such as proliferation, apoptosis, and cell cycle progression in various cancer cell lines. nih.gov Mechanistic studies could aim to identify the specific signaling pathways that are modulated by the compound. For instance, its effect on the activity of protein kinases, which are often dysregulated in cancer, could be explored.
In the field of infectious diseases, the compound could be screened for its activity against a panel of pathogenic microorganisms. For any observed activity, mechanistic studies could focus on identifying the microbial target of the compound and elucidating its mode of action. Such studies would not only contribute to a better understanding of the biological activity of this compound but could also provide the basis for the development of new therapeutic strategies.
The following table highlights potential areas of investigation for this compound in different disease models.
| Disease Area | Potential Mechanistic Studies | Key Research Questions | Reference |
|---|---|---|---|
| Cancer | Cell proliferation assays, apoptosis assays, cell cycle analysis, kinase inhibition assays. | Does the compound inhibit cancer cell growth? Does it induce apoptosis? Which signaling pathways are affected? | rjeid.comnih.gov |
| Infectious Diseases | Antimicrobial screening, determination of minimum inhibitory concentration (MIC), mechanism of action studies. | Does the compound have activity against bacteria, fungi, or parasites? What is its molecular target? | nih.govnih.gov |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating various stages of the process, from target identification to lead optimization. premierscience.combiomedgrid.combpasjournals.com The integration of AI and ML with research on compounds like this compound holds significant promise for advancing our understanding of its therapeutic potential and for the discovery of novel, related compounds.
Machine learning models can be trained on large datasets of chemical structures and their associated biological activities to predict the activity of new compounds. researchgate.netresearchgate.net For this compound, ML models could be used to predict its activity against a wide range of biological targets, thereby identifying potential new therapeutic applications. Furthermore, generative AI models can be used for de novo drug design, creating novel molecular structures with desired properties. researchgate.net These models could be used to design new 2-aminothiazole derivatives with improved potency, selectivity, and pharmacokinetic profiles.
AI can also be applied to the analysis of high-content screening data and to the optimization of synthetic routes. premierscience.com By analyzing complex biological data, AI algorithms can help to identify the mechanism of action of a compound and to predict potential off-target effects. In the context of chemical synthesis, ML models can be used to predict the outcome of chemical reactions and to suggest optimal reaction conditions, thereby accelerating the synthesis of new compounds for testing. researchgate.net The integration of AI and ML into the research workflow for this compound has the potential to significantly reduce the time and cost of drug discovery and development. biomedgrid.combpasjournals.com
Q & A
Q. What are the standard synthetic routes for 4-[4-(Benzyloxy)phenyl]-1,3-thiazol-2-amine?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Condensation of 4-(benzyloxy)benzaldehyde with thiourea or thiosemicarbazide derivatives to form the thiazole core.
- Step 2 : Functionalization of the phenyl group via nucleophilic substitution or coupling reactions.
- Step 3 : Purification via recrystallization or chromatography . Example protocol: Reflux equimolar amounts of 4-(benzyloxy)benzaldehyde and thiourea in ethanol with catalytic acetic acid for 4–6 hours, followed by isolation of the thiazole-2-amine intermediate .
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., benzyloxy group at C4 of the phenyl ring, thiazole ring protons).
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- Elemental Analysis : Confirms purity and stoichiometry .
- X-ray Crystallography (if applicable): Resolves 3D structure and intermolecular interactions .
Q. What are the primary applications of this compound in academic research?
The compound is used as:
- A building block for synthesizing heterocyclic derivatives (e.g., oxadiazinanes, triazinanethiones) with potential pharmacological activities .
- A ligand in metal coordination studies due to the thiazole amine’s chelating properties.
- A probe for studying enzyme inhibition (e.g., HDACs, kinases) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thiourea intermediate?
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .
- Catalysis : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 4 hours under reflux) .
- Temperature Control : Maintaining 90–95°C during cyclization improves product purity . Example
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Reflux in DMF | 79 | 95 |
| Microwave (150°C) | 85 | 98 |
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay Variability : Validate protocols using positive controls (e.g., SAHA for HDAC inhibition studies) .
- Structural Analogues : Subtle substitutions (e.g., fluorine vs. methoxy groups) alter binding affinities. For example, fluorinated derivatives show higher HDAC3 inhibition (IC = 3.4 µM) compared to methoxy variants .
- Cellular Context : Test in multiple cell lines (e.g., cancer vs. normal cells) to assess selectivity .
Q. What computational strategies predict the compound’s biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with HDAC3 (PDB: 4A69) or dopamine receptors.
- QSAR Modeling : Correlate substituent effects (e.g., benzyloxy vs. tert-butyl groups) with activity trends .
- MD Simulations : Assess binding stability over 100 ns trajectories to identify critical residues .
Q. How to design derivatives with improved pharmacokinetic properties?
- Lipophilicity Modifications : Introduce hydrophilic groups (e.g., sulfonyl morpholine) to enhance solubility (logP reduction from 3.2 to 1.8) .
- Metabolic Stability : Replace labile benzyloxy groups with stable ethers (e.g., methoxy) to reduce CYP450-mediated degradation . Example derivative:
| Derivative | logP | Solubility (µg/mL) | HDAC3 IC (µM) |
|---|---|---|---|
| Parent Compound | 3.2 | 12.5 | 5.8 |
| Sulfonyl Morpholine | 1.8 | 45.0 | 4.2 |
Data Contradiction Analysis
Q. Why do some studies report weak antimicrobial activity despite structural similarity to active benzothiazoles?
- Substituent Effects : The benzyloxy group may sterically hinder target binding compared to smaller halogens (e.g., 6-fluorobenzothiazole has MIC = 8 µg/mL vs. >64 µg/mL for benzyloxy variants) .
- Membrane Permeability : Bulkier derivatives exhibit reduced penetration in Gram-negative bacteria .
Methodological Recommendations
- Synthetic Protocols : Prioritize microwave-assisted methods for time-sensitive reactions .
- Biological Assays : Use orthogonal assays (e.g., SPR and enzymatic assays) to confirm target engagement .
- Computational Tools : Combine docking with free-energy perturbation (FEP) for accurate binding affinity predictions .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
